
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the piperidine ring, potentially converting it to a piperidine derivative with different substituents.
Substitution: The benzyl group may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 3-(4-formyl-3,5-dimethyl-benzyl)-piperidine, while substitution could produce various benzyl-substituted piperidine derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of piperidine derivatives’ effects on biological systems.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: As a precursor in the manufacture of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxybenzyl)-piperidine hydrochloride
- 3-(3,5-Dimethylbenzyl)-piperidine hydrochloride
- 4-Methoxy-3,5-dimethylbenzylamine
Uniqueness
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is unique due to the specific substitution pattern on the benzyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
特性
CAS番号 |
625454-23-1 |
|---|---|
分子式 |
C15H24ClNO |
分子量 |
269.81 g/mol |
IUPAC名 |
3-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-11-7-14(8-12(2)15(11)17-3)9-13-5-4-6-16-10-13;/h7-8,13,16H,4-6,9-10H2,1-3H3;1H |
InChIキー |
KXSMYYONYKRYOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC)C)CC2CCCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


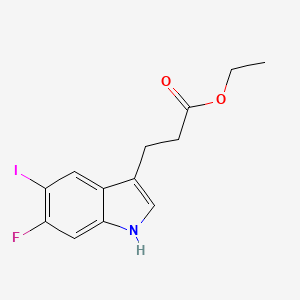
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
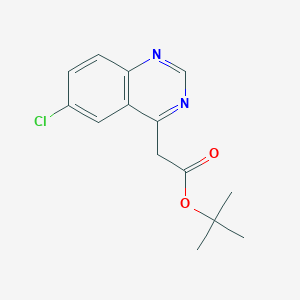
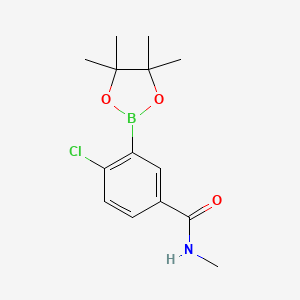
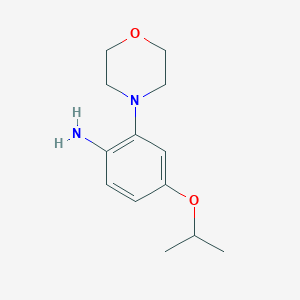

![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
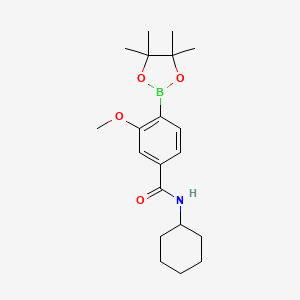
![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)

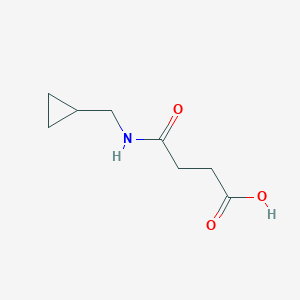
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)

